
Ethacizine
概要
準備方法
合成経路と反応条件
NIK-244の合成には、10-(3-クロロプロピオニル)-2-(エトキシカルボニルアミノ)フェノチアジンとジエチルアミンをトルエン中で還流する反応が含まれます . この反応により、エタシジン塩酸塩が生成されます。
工業的製造方法
NIK-244の工業的製造方法は、入手可能な文献では詳しく説明されていません。 合成には通常、適切な溶媒、試薬、および反応条件を使用して高い収率と純度を確保する、標準的な有機合成技術が含まれます。
化学反応の分析
反応の種類
NIK-244は、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。
置換: この反応には、ある原子または原子団を別の原子または原子団に置き換えることが含まれます。
一般的な試薬と条件
NIK-244を含む反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます。 特定の条件は、目的の反応と生成物によって異なります。
生成される主な生成物
これらの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される場合があり、置換反応ではさまざまな置換された生成物が生成される可能性があります。
科学的研究の用途
NIK-244は、以下を含む幅広い科学的研究用途を持っています。
化学: さまざまな化学反応や研究において試薬として使用されます。
生物学: 特に抗不整脈作用を有する生物系に対するその影響について研究されています。
医学: 抗不整脈作用により、不整脈や心筋梗塞の研究に使用されています.
産業: 抗不整脈薬の開発における製薬業界での潜在的な用途。
科学的研究の応用
Pharmacological Properties
Ethacizine exhibits significant antiarrhythmic effects, particularly in patients with coronary artery disease. It has been shown to prolong the refractory period of cardiac tissues, thereby reducing the frequency of arrhythmias. The compound's mechanism of action involves blocking sodium channels, which stabilizes cardiac membranes and prevents abnormal electrical conduction.
Clinical Applications
-
Management of Ventricular Tachycardia :
- This compound has been evaluated for its effectiveness in treating sustained ventricular tachycardia (VT) in patients with coronary artery disease. A study indicated that it was effective in preventing recurrences of VT in most patients when administered long-term at doses ranging from 200 to 400 mg per day .
-
Treatment of Supraventricular Tachycardia :
- In a comparative study involving patients with chronic ventricular rhythm disorders, this compound demonstrated an antiarrhythmic effect in 81% of cases, outperforming other agents like Ritmilen and etmozin . This highlights its utility in managing conditions such as atrial fibrillation and frequent premature atrial contractions.
- Antianginal Properties :
- Case Studies :
Efficacy and Safety
This compound's efficacy has been consistently reported across various studies. In a cohort study involving 56 patients with paroxysmal atrial fibrillation, this compound successfully removed and prevented episodes in 60-65% of cases . However, it is important to note that some patients experienced side effects such as prolonged P-Q intervals and widened QRS complexes on ECG, indicating the need for careful monitoring during treatment .
Comparative Studies
A comparative analysis between this compound and other antiarrhythmic agents revealed that while this compound had a higher efficacy rate, other medications like Ritmilen showed lower effectiveness coupled with higher incidences of side effects . This positions this compound as a favorable option for patients with severe arrhythmias who do not respond to first-line treatments.
Summary Table of Clinical Findings
作用機序
NIK-244は、房室間およびヒス‐プルキンエ‐心室伝導に関与する脱分極電流を阻害することにより、その効果を発揮します . この阻害により、心臓の電気的活動が安定化し、不整脈が防止されます。 分子標的は、心臓の電気信号の伝播に不可欠な電位依存性ナトリウムチャネルを含みます .
類似の化合物との比較
類似の化合物
フレカイニド: 同様の作用機序を持つ別のクラスIc抗不整脈薬ですが、NIK-244と比較して効果の持続時間が短い.
プロパフェノン: 同様の特性を持つクラスIc抗不整脈薬ですが、薬物動態が異なります。
NIK-244の独自性
NIK-244は、フレカイニドなどの他のクラスIc薬と比較して、抗不整脈効果がより長く持続するため、ユニークです . これにより、心臓の電気的活動を長時間安定させることができ、不整脈の治療に役立つ貴重な化合物となります。
類似化合物との比較
Similar Compounds
Flecainide: Another Class Ic antiarrhythmic agent with a similar mechanism of action but shorter duration of effect compared to NIK-244.
Propafenone: A Class Ic antiarrhythmic agent with similar properties but different pharmacokinetics.
Uniqueness of NIK-244
NIK-244 is unique due to its longer-lasting antiarrhythmic effects compared to other Class Ic agents like Flecainide . This makes it a valuable compound for the treatment of arrhythmias, providing prolonged stabilization of cardiac electrical activity.
生物活性
Ethacizine, also known as ethacyzine, is a class Ic antiarrhythmic agent primarily used for treating severe ventricular and supraventricular arrhythmias. It is particularly effective in patients with organic heart disease and those experiencing refractory tachycardia associated with Wolff–Parkinson–White syndrome. The compound has been utilized mainly in Russia and other CIS countries, with its therapeutic efficacy and safety profile being subjects of various clinical studies.
- IUPAC Name : Not specified in the sources.
- Molecular Formula : CHNOS
- Molar Mass : 413.54 g/mol
- Bioavailability : Approximately 40% when administered orally.
- Protein Binding : 90%
- Elimination Half-life : 2.5 hours
This compound works by blocking sodium channels, thereby stabilizing the cardiac membrane and reducing excitability. This action helps to control abnormal heart rhythms effectively.
Case Studies and Research Findings
-
Efficacy in Atrial and Ventricular Arrhythmias
- A prospective study involving 98 patients demonstrated that this compound (50 mg twice daily) significantly reduced premature atrial contractions (PACs) and premature ventricular contractions (PVCs). The study reported an 84.8% reduction in PVCs over a follow-up period of 150-210 days, with adverse effects noted in only 4% of subjects .
-
Long-term Use and Safety
- A retrospective analysis over 30 years showed that this compound was effective in 71.3% of patients treated for arrhythmias, including a success rate of 61.7% for atrial fibrillation (AF) interruption and 78.9% for controlling ventricular ectopy . Importantly, no serious adverse events were recorded during long-term use, indicating a favorable safety profile.
- Acute Myocardial Infarction
Summary of Clinical Findings
Study Type | Population Size | Efficacy Rate | Notable Findings |
---|---|---|---|
Prospective Study | 98 | 84.8% PVC reduction | Minimal adverse effects (4%) |
Retrospective Study | 74 | 71.3% overall | Long-term safety with no serious events |
Acute Care | Varies | 82.4% | Effective in acute myocardial infarction cases |
Adverse Effects
While this compound is generally well-tolerated, some reported adverse effects include:
- Second-degree AV block (Mobitz type I)
- Sustained ventricular tachycardia
- Asymptomatic nonsustained polytopic ventricular tachycardia
- Transient ST-segment elevation observed via Holter monitoring .
These effects are typically manageable and occur infrequently, reinforcing the drug's overall safety when monitored appropriately.
特性
IUPAC Name |
ethyl N-[10-[3-(diethylamino)propanoyl]phenothiazin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-4-24(5-2)14-13-21(26)25-17-9-7-8-10-19(17)29-20-12-11-16(15-18(20)25)23-22(27)28-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGNJKJMFUPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187057 | |
Record name | Ethacizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33414-33-4 | |
Record name | Ethyl N-[10-[3-(diethylamino)-1-oxopropyl]-10H-phenothiazin-2-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33414-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethacizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033414334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethacizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13645 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethacizin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethacizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHACIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE5SPV1Z6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethacizine exert its antiarrhythmic effects?
A1: this compound primarily acts by blocking fast sodium channels in the heart muscle. [] This blockade slows down the rapid depolarization phase of the cardiac action potential, thereby reducing the conduction velocity of electrical impulses within the heart. [, , ]
Q2: What are the downstream consequences of this compound's sodium channel blocking activity?
A2: By slowing down conduction, this compound:
- Increases the effective refractory period of cardiac cells: This reduces the excitability of the heart muscle, making it less likely to generate abnormal rhythms. []
- Suppresses abnormal automaticity: It reduces the spontaneous firing rate of cells that can trigger arrhythmias. []
- Prolongs the QRS complex on an electrocardiogram (ECG): This reflects the slowed conduction through the ventricles. [, ]
Q3: Does this compound interact with other ion channels or receptors?
A3: Research suggests that this compound also interacts with:
- Calcium channels: It inhibits slow calcium channels, particularly at higher concentrations, contributing to its negative inotropic effect (reduced force of contraction). [, ]
- Muscarinic cholinergic receptors: It shows affinity for muscarinic receptors, particularly the M2 subtype, suggesting a potential role in its antiarrhythmic action. []
- Adrenergic receptors: this compound exhibits weak affinity for alpha-adrenergic receptors but does not significantly affect beta-adrenergic receptors. []
Q4: What is the chemical structure of this compound?
A4: this compound is a phenothiazine derivative. Its chemical structure consists of a phenothiazine ring system substituted with a carbethoxyamino group at position 2 and a diethylaminopropionyl group at position 10.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C20H25N3O2S•HCl and a molecular weight of 407.97 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research does not delve into detailed spectroscopic analysis, standard techniques like NMR, IR, and mass spectrometry can be employed for structural characterization.
Q7: Are there any studies on the material compatibility and stability of this compound?
A7: The provided research primarily focuses on the pharmacological aspects of this compound. Further investigation is needed to determine its compatibility with various materials and its stability under different conditions.
Q8: Does this compound possess any catalytic properties?
A8: this compound is primarily recognized for its antiarrhythmic activity. Based on its structure and known mechanisms, it is unlikely to possess significant catalytic properties.
Q9: Have computational methods been used to study this compound?
A9: While the research provided does not explicitly mention computational studies on this compound, computational chemistry techniques like molecular docking and QSAR modeling could be employed to further investigate its interactions with target proteins and explore structure-activity relationships. []
Q10: How do structural modifications affect the activity of this compound?
A10: Structural modifications, particularly in the side chain at the nitrogen atom in position 10 of the phenothiazine ring, can influence this compound's antiarrhythmic activity and toxicity. [] For example, replacing the diethylamine group with a demethylamine group increases toxicity while enhancing antiarrhythmic effects. Lengthening the side chain also impacts activity.
Q11: What are the SHE (Safety, Health, and Environment) considerations for this compound?
A11: As with any pharmaceutical compound, handling this compound requires adherence to standard SHE regulations. This includes appropriate personal protective equipment, safe handling practices, and proper waste disposal procedures. Further research may be needed to assess its environmental impact and degradation pathways fully.
Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A12: * Absorption: this compound is well-absorbed after oral administration, but its bioavailability is lower in patients with myocardial infarction. [, ]* Distribution: It distributes widely in the body.* Metabolism: this compound undergoes hepatic metabolism.* Excretion: It is primarily excreted in the urine.
Q13: Are there any differences in the pharmacokinetics of this compound in different patient populations?
A13: Yes, research indicates that patients with myocardial infarction exhibit a lower bioavailability of this compound compared to those with other conditions. [, ] This difference highlights the importance of considering individual patient factors when optimizing therapy.
Q14: How does the pharmacokinetic profile of this compound relate to its dosing regimen?
A14: While specific dosing information is outside the scope of this scientific Q&A, the pharmacokinetic properties of this compound, including its absorption, elimination half-life, and potential drug interactions, are crucial factors in determining appropriate dosage regimens.
Q15: What in vitro and in vivo models have been used to study the efficacy of this compound?
A15: this compound's efficacy has been investigated using various models, including:
- Cellular models: Studies on isolated cardiac myocytes have been conducted to examine its effects on action potentials, ion currents, and contractile force. [, ]
- Animal models: Research involving animal models of arrhythmias, such as aconitine-induced arrhythmias in rats and ischemia-induced arrhythmias in dogs and cats, has demonstrated its antiarrhythmic activity. [, , , ]
- Clinical trials: Several clinical trials have assessed the efficacy of this compound in patients with various cardiac arrhythmias, including ventricular tachycardia, supraventricular tachycardia, and atrial fibrillation. [, , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。